N-Methyl Naltrexone-d3 Bromide
Description
Properties
Molecular Formula |
C₂₁H₂₃D₃BrNO₄ |
|---|---|
Molecular Weight |
439.36 |
Synonyms |
(5α)-17-(Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-(methyl-d3)-6-oxomorphinanium Bromide; Methylnaltrexone-d3; Methylnaltrexone-d3 Bromide; N-Cyclopropylmethyl-noroxymorphone Methobromide-d3; N-Methylnaltrexone-d3 Bromide; Naltrexone Methyl-d3 B |
Origin of Product |
United States |
Synthetic Methodologies and Isotope Labeling
Strategies for Deuterium (B1214612) Atom Incorporation
The introduction of deuterium into a molecule can be achieved through various chemical strategies. In the context of N-Methyl Naltrexone-d3 Bromide, the focus is on the specific and stable incorporation of three deuterium atoms onto the N-methyl group.
Specific Deuteration Techniques in Morphinan (B1239233) Scaffolds
The morphinan scaffold, the core structure of naltrexone (B1662487) and related opioids, presents multiple sites for potential deuteration. While the primary focus for this compound is the N-methyl group, other positions on the morphinan skeleton can also be deuterated to study metabolic pathways or to create other isotopically labeled standards.
General strategies for deuterium incorporation into complex molecules like morphinans include:
Catalytic H-D Exchange: This method involves the use of a catalyst, often a transition metal like palladium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). The specific positions of exchange are dictated by the catalyst and reaction conditions.
Reduction of Carbonyl Groups: The reduction of a ketone or aldehyde with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), can introduce deuterium at the resulting alcohol position.
Deuteration via Enolates or Enamines: Treatment of a ketone with a strong base in the presence of a deuterium source can lead to the formation of a deuterated enolate, which upon quenching will incorporate deuterium at the α-position.
While these methods are applicable to the broader morphinan structure, the synthesis of this compound specifically targets the N-methyl group, which is introduced in the final stages of the synthesis.
Utilization of Deuterated Reagents in Synthesis
The most direct and common method for the synthesis of this compound involves the use of a deuterated methylating agent. This approach ensures the specific incorporation of the deuterium label at the desired position with high isotopic purity.
Commonly used deuterated reagents for this purpose include:
Deuteromethyl Iodide (CD₃I): This is a highly reactive and efficient methylating agent for the quaternization of amines.
Dimethyl-d6 Sulfate (B86663) ((CD₃)₂SO₄): Another effective methylating agent that can be used to introduce the trideuteromethyl group.
The choice of reagent can depend on factors such as reactivity, cost, and the desired counter-ion in the final product.
Chemical Synthesis Pathways for this compound
The synthesis of this compound is a direct extension of the well-established synthesis of its non-deuterated counterpart. The key step is the quaternization of the tertiary amine of naltrexone with a deuterated methylating agent.
A general synthetic scheme is as follows:
Starting Material: The synthesis begins with naltrexone free base.
Quaternization: Naltrexone is reacted with a deuterated methylating agent, such as deuteromethyl iodide (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), in a suitable solvent. Common solvents for this reaction include aprotic polar solvents like acetonitrile (B52724), dimethylformamide (DMF), or acetone. The reaction is typically carried out at an elevated temperature to facilitate the quaternization.
Anion Exchange (if necessary): If the initial methylating agent does not introduce a bromide counter-ion (e.g., if deuteromethyl iodide is used, the initial product is the iodide salt), an anion exchange step is required. This can be achieved by treating the iodide salt with a source of bromide ions, such as hydrobromic acid or a bromide salt, or by using an ion-exchange resin.
Purification: The crude product is then purified to meet the high standards required for its use as a research chemical.
A potential side reaction is the O-alkylation of the phenolic hydroxyl group. This can be minimized by careful control of reaction conditions or by employing a protecting group strategy for the hydroxyl group, although direct quaternization is often efficient enough to avoid this complication.
Table 1: Key Reactants and Products in the Synthesis of this compound
| Compound Name | Chemical Formula | Role in Synthesis |
| Naltrexone | C₂₀H₂₃NO₄ | Starting Material |
| Deuteromethyl Iodide | CD₃I | Deuterated Methylating Agent |
| Dimethyl-d6 Sulfate | (CD₃)₂SO₄ | Deuterated Methylating Agent |
| This compound | C₂₁H₂₃D₃BrNO₄ | Final Product |
Purification and Analytical Characterization for Research Standards
For this compound to be suitable as a research standard, particularly for quantitative analysis, it must be of high chemical and isotopic purity. Therefore, rigorous purification and characterization are essential.
Purification:
Crystallization: The primary method for purifying the final product is crystallization from a suitable solvent or solvent mixture. This process effectively removes unreacted starting materials and by-products.
Chromatography: If further purification is required, chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) can be employed to achieve very high purity levels.
Analytical Characterization:
A combination of analytical techniques is used to confirm the identity, purity, and isotopic enrichment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection is used to determine the chemical purity of the compound. The purity is typically expected to be ≥98%. usp.org
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and the incorporation of the deuterium label. For this compound, the molecular weight of the cation is expected to be approximately 359.5 g/mol , which is three mass units higher than the non-deuterated analog (approximately 356.4 g/mol ). High-resolution mass spectrometry (HRMS) can provide an even more precise mass measurement to confirm the elemental composition.
Table 2: Analytical Techniques for the Characterization of this compound
| Analytical Technique | Purpose | Expected Outcome for this compound |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity | Purity ≥98% |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic labeling | Molecular ion corresponding to the deuterated mass (cation m/z ≈ 359.5) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of deuteration site | Absence or significant reduction of the N-methyl proton signal in ¹H NMR |
Advanced Analytical Applications in Bioanalysis
Role in Chromatographic Separation Techniques
N-Methyl Naltrexone-d3 Bromide plays a passive but essential role in chromatographic separation techniques. Its primary function is not to be separated from the analyte of interest, but rather to co-elute with it. The goal of the chromatographic method is to separate the analyte (and the co-eluting internal standard) from other endogenous components of the sample matrix that could interfere with the MS detection. google.comgoogle.com
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the standard separation techniques used for the analysis of N-Methyl Naltrexone (B1662487). nih.govgoogle.comgoogle.com Typical chromatographic conditions involve:
Columns: Reversed-phase columns, such as those with C18 or phenyl-hexyl stationary phases, are commonly used. researchgate.netsciex.com
Mobile Phases: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. researchgate.netrjpn.org
Elution: Either isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution can be used to achieve the desired separation. researchgate.netgoogle.com
The chromatographic behavior of this compound is nearly identical to that of N-Methyl Naltrexone under these conditions. This co-elution is fundamental to its role as an internal standard, as it ensures that both compounds are subjected to the same conditions as they pass through the column and enter the mass spectrometer, thereby providing the basis for accurate quantification. nih.govresearchgate.net
The table below summarizes typical chromatographic conditions used in the analysis of N-Methyl Naltrexone.
| Parameter | Example Condition | Reference |
|---|---|---|
| Column | Reversed-phase (RP18) | researchgate.net |
| Mobile Phase A | 25 mM ammonium acetate buffer (pH 4) | researchgate.net |
| Mobile Phase B | Acetonitrile | researchgate.net |
| Elution Mode | Isocratic (90% A / 10% B) | researchgate.net |
| Flow Rate | 200 µl/min | researchgate.net |
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of chemical compounds, including certified reference materials. For this compound, NMR serves not as a tool for novel structural elucidation, but as a critical method for verifying its identity, confirming the precise location of the deuterium (B1214612) labels, and assessing its isotopic purity.
Furthermore, Deuterium NMR (²H NMR) can be employed as a direct and powerful alternative for analysis. sigmaaldrich.com For highly deuterated compounds where residual proton signals in ¹H NMR are very weak, ²H NMR provides a clean spectrum with signals only from the deuterium atoms. sigmaaldrich.com This technique is highly effective for:
Structure Verification: Confirming that deuteration has occurred at the intended N-methyl position on the naltrexone backbone.
Isotopic Purity Assessment: Determining the deuterium enrichment percentage by integrating the deuterium signal. sigmaaldrich.com
Impurity Identification: Identifying any potential impurities without interference from proton signals, as all protonated species are transparent in ²H NMR. sigmaaldrich.com
The chemical shifts in ¹H NMR and ²H NMR are nearly identical for a given nucleus, allowing for straightforward spectral interpretation. sigmaaldrich.com This application of NMR is fundamental to guaranteeing the identity and quality of this compound as a reference material for use in sensitive bioanalytical assays.
Function as a Certified Reference Material and Quality Control Standard
This compound is established as a stable isotope-labeled (SIL) analytical standard, functioning as an indispensable tool in quantitative bioanalysis. lgcstandards.com Its primary role is to serve as an internal standard (IS) for the accurate and precise quantification of its non-labeled counterpart, methylnaltrexone (B1235389), in complex biological matrices such as plasma, serum, and urine. clearsynth.comfda.gov This application is crucial in pharmacokinetic studies and therapeutic drug monitoring where reliable data is paramount. researchgate.netnih.gov
The use of a deuterated internal standard is considered the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. clearsynth.com this compound is an ideal internal standard because it shares nearly identical physicochemical properties with the analyte, methylnaltrexone. This results in similar behavior during sample extraction, chromatography, and ionization. clearsynth.com However, its three-Dalton mass difference (due to the three deuterium atoms) allows it to be distinguished from the analyte by the mass spectrometer.
This function is critical for several reasons:
Correction for Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. Because the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte's signal to the IS signal remains constant, correcting for this variability and ensuring accuracy.
Compensation for Procedural Losses: The IS corrects for analyte loss during every step of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, as well as for variations in injection volume.
Improved Precision and Accuracy: By accounting for analytical variability, the use of this compound significantly enhances the precision, accuracy, and robustness of the bioanalytical method. researchgate.net
As a certified reference material (CRM) and quality control (QC) standard, this compound is manufactured to high purity standards and comes with a certificate of analysis detailing its identity and purity. lgcstandards.com It is used to prepare calibrators and quality control samples, which are essential for validating the performance of an analytical method according to regulatory guidelines. wildpharm.co.zamurdoch.edu.au A typical bioanalytical method validation assesses parameters such as accuracy and precision at multiple concentration levels.
Table 1: Representative Performance of a Bioanalytical Method Using a Deuterated Internal Standard for Quality Control (QC) Samples
| QC Level | Concentration | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Low (LQC) | Low ng/mL | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| Medium (MQC) | Mid ng/mL | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| High (HQC) | High ng/mL | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| Data presented is representative of typical acceptance criteria for bioanalytical method validation as guided by regulatory bodies. Actual values are method-specific. researchgate.netmurdoch.edu.au |
Metabolic Disposition and Enzymatic Pathway Characterization in Preclinical Systems
Investigation of Metabolic Pathways Using Deuterated Tracers (In vitro and animal models)
The metabolic fate of methylnaltrexone (B1235389) (MNTX) has been elucidated through studies using isotopically labeled tracers, such as deuterium (B1214612) (as in N-Methyl Naltrexone-d3 Bromide) or radioisotopes like tritium (B154650) ([³H]) and carbon-14 (B1195169) ([¹⁴C]). researchgate.netnih.gov These tracers allow for the precise tracking and identification of the parent compound and its metabolites in various biological matrices. In vitro systems, such as human liver cytosol and microsomes, alongside in vivo animal models including mice, rats, and dogs, have been instrumental in mapping the biotransformation of MNTX. researchgate.netnih.gov
These investigations reveal that MNTX undergoes two principal metabolic transformations in humans:
Carbonyl Reduction: The C6-carbonyl group of the naltrexone (B1662487) moiety is reduced to form two epimeric alcohol metabolites. nih.govnih.gov
Sulfation: The phenolic group at the C3-position undergoes conjugation with a sulfate (B86663) group. nih.govnih.gov
Separation and identification of these metabolites are typically achieved using high-performance liquid chromatography (HPLC) combined with radioactivity detection and liquid chromatography/mass spectrometry (LC/MS). researchgate.netnih.gov
Identification of Biotransforming Enzymes
In vitro studies with human-derived systems have successfully identified the specific enzymes responsible for the metabolism of MNTX.
Characterization of Species-Specific Metabolic Profiles (e.g., mice, rats, dogs, and in vitro human liver systems)
Significant species differences have been observed in the metabolism of MNTX, which is a critical consideration when extrapolating preclinical data to humans. researchgate.netbioivt.com Following intravenous administration of labeled MNTX, distinct metabolic profiles emerged across different species. researchgate.netnih.gov
Humans: MNTX is not extensively metabolized. The primary pathways are reduction to methyl-6-naltrexol isomers and sulfation to MNTX-3-sulfate. researchgate.netnih.gov Glucuronidation is not a significant pathway in humans. nih.gov
Mice: Show a higher extent of metabolism compared to other species. Metabolites include methyl-6β-naltrexol (M5), MNTX-3-glucuronide (M9), 2-hydroxy-3-O-methyl MNTX (M6), and its glucuronide (M10). researchgate.netnih.gov
Rats: Metabolites observed include MNTX-3-sulfate (M2), methyl-6β-naltrexol (M5), 2-hydroxy-3-O-methyl MNTX (M6), and MNTX-3-glucuronide (M9). researchgate.netnih.gov
Dogs: Exhibit the least extensive metabolism among the preclinical species studied, producing only one metabolite, MNTX-3-glucuronide (M9). researchgate.netnih.gov
A key distinction is that glucuronidation represents a major metabolic pathway in mice, rats, and dogs, but not in humans. nih.gov
| Metabolite Code | Metabolite Name | Human | Mouse | Rat | Dog |
|---|---|---|---|---|---|
| M2 | Methylnaltrexone Sulfate | ✔ | ✘ | ✔ | ✘ |
| M4 | Methyl-6α-naltrexol | ✔ | ✘ | ✘ | ✘ |
| M5 | Methyl-6β-naltrexol | ✔ | ✔ | ✔ | ✘ |
| M6 | 2-hydroxy-3-O-methyl MNTX | ✘ | ✔ | ✔ | ✘ |
| M9 | MNTX-3-glucuronide | ✘ | ✔ | ✔ | ✔ |
| M10 | Glucuronide of M6 | ✘ | ✔ | ✘ | ✘ |
Elucidation of Major and Minor Metabolic Products
The biotransformation of MNTX results in several key metabolites, with their prevalence varying by species.
Major Metabolites: In humans, the primary metabolic products are methyl-6α-naltrexol (M4), methyl-6β-naltrexol (M5), and methylnaltrexone sulfate (M2). researchgate.netnih.gov The conversion to the methyl-6-naltrexol isomers accounts for approximately 5% of a total dose, while methylnaltrexone sulfate accounts for about 1.3%. drugbank.com
Minor Metabolites: In preclinical species like mice and rats, other metabolites such as MNTX-3-glucuronide (M9) and 2-hydroxy-3-O-methyl MNTX (M6) are also formed. nih.gov The glucuronide of M6 (M10) has been identified in mice. nih.gov
The structures of the most abundant human metabolites have been confirmed through chemical synthesis and NMR spectroscopic analysis. researchgate.netnih.gov
Examination of N-Demethylation Processes in Preclinical Species
N-demethylation is a crucial metabolic step for many opioid compounds, often leading to the formation of active metabolites. chim.it However, in the case of MNTX, this pathway is not significant. drugbank.comnih.gov Studies in humans have confirmed that N-demethylation of MNTX to produce naltrexone is negligible. researchgate.netnih.govfda.gov Neither naltrexone nor its metabolite, 6β-naltrexol, were detected in human plasma after MNTX administration. nih.gov
Preclinical Pharmacological and Mechanistic Investigations
In Vitro Opioid Receptor Binding Affinity and Selectivity Studies (e.g., μ, κ, δ opioid receptors)
In vitro studies have been crucial in defining the binding profile of N-Methyl Naltrexone (B1662487) at the three major opioid receptor subtypes: mu (μ), kappa (κ), and delta (δ). These investigations consistently demonstrate that N-Methyl Naltrexone is a competitive antagonist with a distinct selectivity profile, showing the highest affinity for the μ-opioid receptor.
An in vitro study using a neonatal rat brainstem-gastric preparation provided detailed insights into its selectivity. nih.gov In this model, N-Methyl Naltrexone competitively antagonized the inhibitory effects of DAMGO, a selective μ-opioid receptor agonist, on neuronal activity in the nucleus tractus solitarius (NTS). The compound also reversed the inhibitory effects of the κ-opioid receptor agonist U-50,488H, but a significantly higher concentration of N-Methyl Naltrexone was required, indicating a lower affinity for the κ-receptor compared to the μ-receptor. nih.gov Furthermore, the inhibitory effects of the δ-receptor agonist DPDPE were not significantly reversed by N-Methyl Naltrexone within the tested concentration range, suggesting a very low affinity for the δ-opioid receptor. nih.gov
These findings establish a clear selectivity hierarchy for N-Methyl Naltrexone's antagonist activity: μ-opioid receptor > κ-opioid receptor >> δ-opioid receptor.
| Opioid Receptor Subtype | Interaction with Selective Agonist | Observed Antagonistic Effect of N-Methyl Naltrexone | Relative Affinity |
|---|---|---|---|
| Mu (μ) | DAMGO | Competitive antagonism of agonist-induced inhibition. nih.gov | High |
| Kappa (κ) | U-50,488H | Reversal of agonist-induced inhibition, but at an 18.8-fold higher concentration compared to its effect against the μ-agonist. nih.gov | Moderate |
| Delta (δ) | DPDPE | Inhibition induced by the agonist could not be reversed in the concentration range tested. nih.gov | Very Low / Negligible |
Mechanisms of Peripheral Opioid Antagonism at the Cellular and Tissue Level (e.g., gastrointestinal motility studies in animal models)
The primary mechanism of N-Methyl Naltrexone is the competitive antagonism of opioid receptors in peripheral tissues, most notably the gastrointestinal (GI) tract. Opioid agonists delay GI transit and cause constipation by activating μ-opioid receptors in the myenteric plexus, which inhibits acetylcholine (B1216132) release and reduces propulsive contractions. dovepress.comnih.gov Preclinical studies in various animal models have demonstrated that N-Methyl Naltrexone effectively counteracts these effects.
In guinea pig ileum preparations, N-Methyl Naltrexone reversed the morphine-induced inhibition of electrically stimulated muscle contractions. cambridge.orgnih.gov This demonstrates a direct antagonistic action on the opioid receptors within the gut wall. In vivo studies have consistently supported this mechanism. N-Methyl Naltrexone was shown to prevent and reverse the delay in oral-cecal transit time caused by morphine in animal models without affecting centrally mediated analgesia. nih.govcambridge.org For instance, in horses, N-Methyl Naltrexone not only antagonized morphine's effects on motility but also had a direct stimulatory effect on the contractile activity of isolated smooth muscle strips from the jejunum and pelvic flexure. avma.orgnih.gov However, research in rabbits indicated that N-Methyl Naltrexone failed to reverse buprenorphine-induced GI stasis, suggesting that its efficacy can vary depending on the specific opioid agonist used. nih.govnih.gov
| Animal Model | Opioid Agonist | Observed Effect of N-Methyl Naltrexone | Reference |
|---|---|---|---|
| Guinea Pig | Morphine | Reversed morphine-induced inhibition of muscle contraction in ileum preparations. | cambridge.orgnih.gov |
| Horse | Morphine | Prevented morphine-induced intestinal dysfunction and directly stimulated intestinal smooth muscle contraction. | avma.orgnih.gov |
| Rabbit | Buprenorphine | Did not alleviate buprenorphine-induced decreases in food/water consumption or prolonged GI transit time. | nih.govnih.gov |
| Rat | Morphine | Antagonized morphine-induced inhibition of GI transit. | cambridge.org |
Assessment of Blood-Brain Barrier Permeation in Animal Models
The extent to which N-Methyl Naltrexone permeates the blood-brain barrier (BBB) is a critical aspect of its pharmacology, underpinning its classification as a peripherally acting antagonist. For years, the prevailing understanding, based on its chemical properties as a quaternary amine, was that it has a very limited ability to cross the BBB. nih.govavma.orgbmj.com Studies in rats, dogs, and monkeys showed minimal brain penetration. cambridge.org
However, more recent and sensitive analytical methods have provided conflicting evidence. A 2021 study in mice provided converging behavioral and analytical data demonstrating that N-Methyl Naltrexone can cross the BBB. nih.govnih.gov This research also found that N-Methyl Naltrexone is partially demethylated to naltrexone, its parent compound, which readily enters the central nervous system. nih.govnih.gov The detection of both N-Methyl Naltrexone and naltrexone in the brain following systemic administration of N-Methyl Naltrexone in mice suggests that its effects may not be exclusively peripheral in this species. nih.gov
Similarly, a study in rhesus macaques found low but detectable concentrations of N-Methyl Naltrexone in the cerebrospinal fluid (CSF), confirming that it can cross the BBB, albeit to a much lesser extent than it is present in serum. nih.gov These findings indicate that while BBB permeation is significantly restricted compared to tertiary amine antagonists like naltrexone, it is not altogether absent in some animal models.
Investigation of Pharmacological Interactions with Opioid Agonists in Research Paradigms
Preclinical studies have extensively investigated the interaction between N-Methyl Naltrexone and various opioid agonists to confirm its peripheral selectivity. A key finding from numerous studies is the ability of N-Methyl Naltrexone to block the peripheral side effects of morphine, such as delayed GI transit, without diminishing its central analgesic effects. nih.govnih.govnih.gov This separation of peripheral and central effects is the cornerstone of its therapeutic potential.
However, the interactions can be more complex. The study in mice that showed N-Methyl Naltrexone crossing the BBB also reported that it dose-dependently attenuated the antinociceptive effects of both acute and chronic morphine. nih.govnih.gov Furthermore, it antagonized the centrally-mediated discriminative stimulus effects of oxycodone. nih.gov This suggests that in mice, at certain doses, N-Methyl Naltrexone can produce central opioid antagonism.
The nature of the interaction may also depend on the specific opioid agonist. As noted previously, N-Methyl Naltrexone was not effective at reversing the GI effects of buprenorphine in rabbits. nih.gov This could be due to buprenorphine's high affinity for the μ-opioid receptor and its slow dissociation kinetics, making it more difficult for a competitive antagonist like N-Methyl Naltrexone to displace it from peripheral receptors. nih.gov These findings highlight that the pharmacological interaction is not uniform across all opioid agonists and may be species-dependent.
Research Applications and Future Perspectives
Contribution to Drug Discovery and Development Methodologies
The journey of a drug from discovery to clinical use is underpinned by rigorous evaluation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. N-Methyl Naltrexone-d3 Bromide plays a pivotal role in this process, particularly in the preclinical and clinical development of its non-deuterated counterpart, N-Methyl Naltrexone (B1662487) Bromide.
Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This is because they share nearly identical physicochemical properties with the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency. researchgate.net Consequently, any sample-to-sample variation during preparation and analysis is mirrored by the internal standard, allowing for precise and accurate quantification of the target drug.
In the development of N-Methyl Naltrexone, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial. Studies have shown that N-Methyl Naltrexone undergoes metabolism to form several metabolites, including methyl-6-naltrexol isomers and methylnaltrexone (B1235389) sulfate (B86663). nih.govdrugbank.com The N-demethylation pathway to form naltrexone is not significant in humans. nih.govnih.gov The use of this compound as an internal standard enables the precise quantification of the parent drug in the presence of these metabolites in various biological matrices like plasma and urine. This accurate data is vital for constructing reliable pharmacokinetic models, determining dosing regimens, and assessing potential drug-drug interactions. nih.gov
Table 1: Pharmacokinetic Parameters of N-Methyl Naltrexone Bromide Following Subcutaneous Administration
| Parameter | 0.15 mg/kg | 0.30 mg/kg | 0.50 mg/kg |
|---|---|---|---|
| Cmax (ng/mL) | 117 (32.7) | 239 (62.2) | 392 (147.9) |
| tmax (hr) | 0.5 (0.25-0.75) | 0.5 (0.25-0.75) | 0.5 (0.25-0.75) |
| AUC24 (ng·hr/mL) | 175 (36.6) | 362 (63.8) | 582 (111.2) |
Data presented as mean (SD) for Cmax and AUC24, and median (range) for tmax. Accurate determination of these parameters relies on robust bioanalytical methods utilizing internal standards like this compound. pfizer.com
Role in Elucidating Opioid System Biology
N-Methyl Naltrexone is a peripherally acting mu-opioid receptor antagonist. nih.gov Its quaternary amine structure restricts its ability to cross the blood-brain barrier, allowing it to counteract the peripheral side effects of opioids, such as constipation, without affecting their central analgesic effects. fda.gov The ability to accurately measure concentrations of N-Methyl Naltrexone in biological fluids is essential for research aimed at understanding the distinct roles of peripheral versus central opioid receptors.
By facilitating precise quantification, this compound aids researchers in correlating drug concentrations in the periphery with specific physiological effects. This helps in building a clearer picture of the peripheral opioid system's involvement in various bodily functions, including gastrointestinal motility, immune response, and pain modulation under certain inflammatory conditions. nih.gov For instance, pharmacokinetic studies in rhesus macaques, which would employ such internal standards, have investigated the extent to which N-Methyl Naltrexone penetrates the central nervous system, providing valuable data on its peripheral selectivity. nih.govnih.gov
Potential for Development of Novel Analytical Techniques
The demand for highly sensitive and specific analytical methods in pharmaceutical and clinical research is ever-increasing. This compound is integral to the development and validation of such advanced techniques, particularly LC-MS/MS assays. nih.gov These methods are crucial for monitoring drug levels in patients, conducting bioequivalence studies, and performing metabolic profiling.
The development of a robust LC-MS/MS method involves optimizing various parameters, and the availability of a reliable internal standard from the outset is critical for assessing the method's performance in terms of accuracy, precision, linearity, and sensitivity. waters.com The use of a deuterated standard like this compound minimizes matrix effects, which are a common source of error in bioanalytical methods, thereby ensuring the reliability of the data generated. forensicresources.org As new formulations or combination therapies involving N-Methyl Naltrexone are explored, the need for validated analytical methods that can accurately quantify the drug in different contexts will continue to grow, underscoring the ongoing importance of its deuterated isotopologue.
Table 2: Key Metabolites of N-Methyl Naltrexone in Humans
| Metabolite | Metabolic Pathway |
|---|---|
| Methylnaltrexone-3-sulfate (M2) | Sulfation of the phenolic group |
| Methyl-6α-naltrexol (M4) | Reduction of the carbonyl group |
| Methyl-6β-naltrexol (M5) | Reduction of the carbonyl group |
Accurate quantification of the parent drug in the presence of these metabolites is enabled by the use of this compound as an internal standard in LC-MS/MS assays. nih.govresearchgate.net
Emerging Research Areas for Deuterated Opioid Antagonists
Beyond their established role as internal standards, deuterated compounds are gaining interest in drug discovery for their potential to favorably modify the metabolic properties of a drug through the "kinetic isotope effect". deutramed.com The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond. acs.org If the cleavage of a C-H bond is a rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process. acs.org
This strategy, known as "deuterium switching," can lead to several potential therapeutic advantages:
Improved Pharmacokinetic Profile: Slower metabolism can result in a longer drug half-life, increased plasma exposure, and more stable blood levels. This could potentially allow for less frequent dosing. deutramed.comnih.gov
Reduced Formation of Toxic Metabolites: If a drug's toxicity is associated with a particular metabolite, deuteration at the site of metabolism can reduce the formation of that harmful species. nih.gov
Enhanced Safety and Tolerability: By altering metabolic pathways, deuteration can lead to a more favorable safety profile. deutramed.com
While this compound is primarily used as an analytical tool, the principles of deuterium substitution could be applied to develop novel deuterated opioid antagonists with enhanced therapeutic properties. For example, a deuterated version of an opioid antagonist could be designed to have a longer duration of action or a different metabolic profile, potentially offering clinical benefits over existing therapies. Research in this area is expanding, with the first deuterated drug, deutetrabenazine, approved by the FDA in 2017, paving the way for further exploration of this strategy in various therapeutic areas, including the field of opioid antagonists. nih.gov
Q & A
What validated analytical methods are recommended for confirming the identity and purity of N-Methyl Naltrexone-d3 Bromide in pharmaceutical research?
Basic Research Question
To ensure compound integrity, pharmacopeial methods are critical. The United States Pharmacopeia (USP) outlines the following:
- HPLC-UV Analysis : Use a reversed-phase column (L1, 4.6 mm × 25 cm, 3-µm packing) with UV detection at 280 nm. Mobile phase: gradient of acetonitrile, water, and phosphoric acid. System suitability requires a tailing factor ≤2.0 and RSD ≤0.73% .
- Infrared Spectroscopy : Match IR absorption spectra to USP reference standards to confirm functional groups .
- Bromide Identification : Perform silver nitrate precipitation tests to verify bromide content .
- Optical Rotation : Specific rotation should fall between −160° and −166° (10 mg/mL in water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
